molecular formula C17H22N4O3S B7535218 N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

货号 B7535218
分子量: 362.4 g/mol
InChI 键: VSKSZTXMGFUHLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune cell function.

作用机制

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. JAK enzymes are critical for the activation and proliferation of immune cells, and their inhibition by N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide leads to a reduction in the production of pro-inflammatory cytokines and other immune cell-derived molecules.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ in immune cells. This reduction in cytokine production leads to a decrease in inflammation and immune cell activation, which is beneficial in the treatment of autoimmune diseases. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has also been shown to reduce the number of circulating immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

实验室实验的优点和局限性

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide is a potent inhibitor of JAK enzymes and has been shown to be effective in the treatment of autoimmune diseases in preclinical and clinical trials. However, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has limitations in laboratory experiments due to its low solubility in water and its potential for off-target effects. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide may also have limitations in the treatment of certain autoimmune diseases, as it may not be effective in all patients.

未来方向

Future research on N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide could focus on the development of more potent and selective JAK inhibitors. Additionally, research could focus on the identification of patient populations that are most likely to benefit from N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide treatment, as well as the development of combination therapies that target multiple pathways involved in autoimmune disease pathogenesis. Finally, research could focus on the long-term safety and efficacy of N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide in the treatment of autoimmune diseases.

合成方法

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 4-chloro-3-methylbenzoic acid with cyclopentylmagnesium bromide to form 3-methyl-4-cyclopentylbenzoic acid. This intermediate is then reacted with thionyl chloride and sodium azide to form the corresponding azide intermediate. The azide is then reacted with 1-methyl-4-pyrazolecarboxylic acid to form the final product, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide.

科学研究应用

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In vitro studies have shown that N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in immune cells.

属性

IUPAC Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-9-13(17(22)19-14-5-3-4-6-14)7-8-16(12)20-25(23,24)15-10-18-21(2)11-15/h7-11,14,20H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSZTXMGFUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。